molecular formula C14H12O4S B11723432 2-Tosylbenzoic Acid

2-Tosylbenzoic Acid

Cat. No.: B11723432
M. Wt: 276.31 g/mol
InChI Key: AFHYWIMTFWGSNZ-UHFFFAOYSA-N
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Description

2-Tosylbenzoic Acid: is an organic compound with the molecular formula C14H12O4S. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tosyl group (p-toluenesulfonyl group). This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tosylbenzoic Acid can be synthesized through several methods. One common method involves the reaction of benzoic acid with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Tosylbenzoic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Tosylbenzoic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.

    Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tosylbenzoic Acid involves its ability to act as a sulfonylating agent. The tosyl group can be transferred to other molecules, leading to the formation of sulfonylated products. This reaction is facilitated by the presence of nucleophiles that attack the sulfonyl group, resulting in the formation of new chemical bonds.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound of 2-Tosylbenzoic Acid, used widely in food preservation and as a precursor in organic synthesis.

    p-Toluenesulfonic Acid: A strong organic acid used as a catalyst in various chemical reactions.

    2-Nitrobenzoic Acid: Another derivative of benzoic acid, used in the synthesis of dyes and pharmaceuticals.

Uniqueness: this compound is unique due to its combination of the benzoic acid and tosyl functional groups, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications.

Properties

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylbenzoic acid

InChI

InChI=1S/C14H12O4S/c1-10-6-8-11(9-7-10)19(17,18)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

AFHYWIMTFWGSNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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